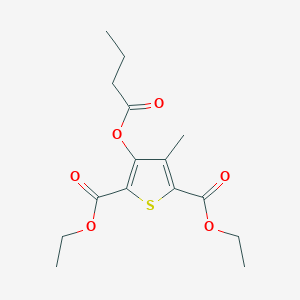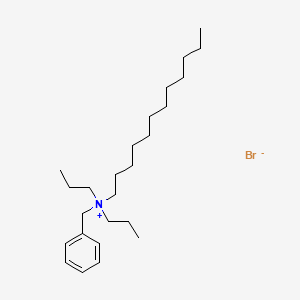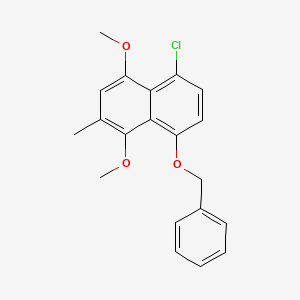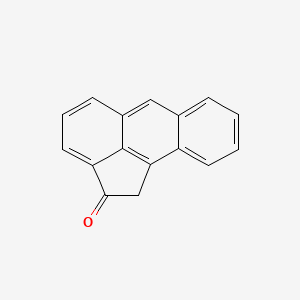![molecular formula C25H25NO2 B14393081 3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) CAS No. 89787-36-0](/img/structure/B14393081.png)
3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) is a chemical compound known for its unique structure and properties It is characterized by the presence of a 4-methylphenyl group attached to an azanediyl linkage, which is further connected to two 1-phenylpropan-1-one moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of terephthalaldehyde with 2-aminoacetophenone in the presence of a base catalyst . The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced derivatives like alcohols, and substituted phenyl derivatives. These products can further undergo additional transformations, expanding the range of possible applications.
科学研究应用
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,3’-[(4-Methylpyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one): This compound has a similar structure but with a pyridine ring instead of a phenyl ring.
2,2’-[(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one): Another related compound with a different core structure but similar functional groups.
Uniqueness
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) is unique due to its specific combination of functional groups and structural features
属性
CAS 编号 |
89787-36-0 |
|---|---|
分子式 |
C25H25NO2 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
3-(4-methyl-N-(3-oxo-3-phenylpropyl)anilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C25H25NO2/c1-20-12-14-23(15-13-20)26(18-16-24(27)21-8-4-2-5-9-21)19-17-25(28)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
InChI 键 |
KBWUDIVPUQSTQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CCC(=O)C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)

![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)

![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)

![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)


![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)


